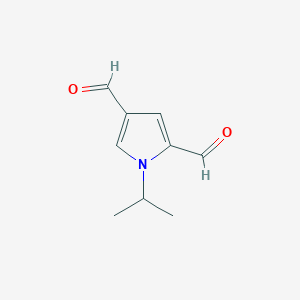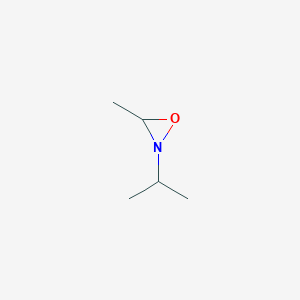
3-Methyl-2-propan-2-yloxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-propan-2-yloxaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon. This compound is part of the oxaziridine family, which is known for its unique reactivity due to the strained three-membered ring structure. Oxaziridines are valuable intermediates in organic synthesis, particularly for their ability to transfer oxygen and nitrogen atoms in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-propan-2-yloxaziridine can be synthesized through the oxidation of imines with peracids or the amination of carbonyls. The oxidation of imines typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds smoothly at room temperature, yielding the desired oxaziridine with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation processes using peracids. The scalability of these methods depends on the availability of starting materials and the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-propan-2-yloxaziridine undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to substrates such as alkenes and sulfides.
Reduction: The compound can be reduced to form amines or other nitrogen-containing compounds.
Substitution: It can participate in substitution reactions where the nitrogen or oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
m-Chloroperbenzoic acid (m-CPBA): Used for the oxidation of imines to form oxaziridines.
Sodium borohydride (NaBH4): Employed in reduction reactions to convert oxaziridines to amines.
Various nucleophiles: Used in substitution reactions to replace the nitrogen or oxygen atom.
Major Products Formed
The major products formed from reactions involving this compound include:
Epoxides: Formed through the oxidation of alkenes.
Amines: Produced via reduction reactions.
Substituted oxaziridines: Resulting from substitution reactions.
Scientific Research Applications
3-Methyl-2-propan-2-yloxaziridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-propan-2-yloxaziridine involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring structure of the oxaziridine makes it highly reactive, allowing it to participate in various oxidation and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-2-propan-2-yloxaziridine include:
Oxaziridine: The parent compound of the oxaziridine family.
N-Alkyl oxaziridines: Variants with alkyl groups attached to the nitrogen atom.
N-Aryl oxaziridines: Variants with aryl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which affects its reactivity and selectivity in chemical reactions. The presence of the methyl and propan-2-yl groups influences the compound’s steric and electronic properties, making it distinct from other oxaziridines .
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
3-methyl-2-propan-2-yloxaziridine |
InChI |
InChI=1S/C5H11NO/c1-4(2)6-5(3)7-6/h4-5H,1-3H3 |
InChI Key |
NNMAOFDNCCCMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(O1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


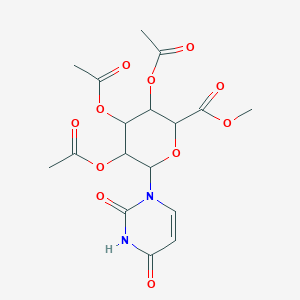


![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)
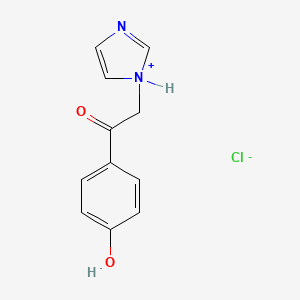
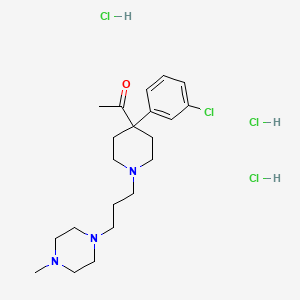
![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)
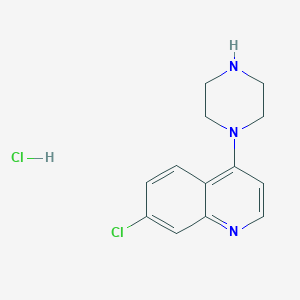
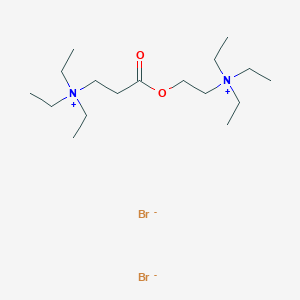
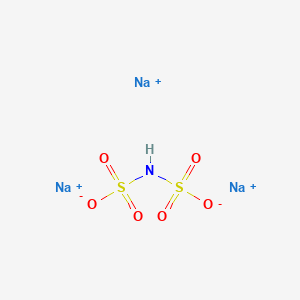
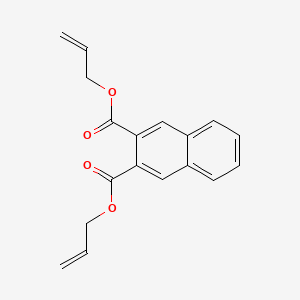
![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
